3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
A study demonstrated the synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups, through the use of bis(4-chlorophenyl)sulfone, showcasing a method relevant to creating compounds with potential applications in material science and catalysis (Rodewald & Ritter, 1997).
Another research involved the design and synthesis of bisimidyl sulfonamido ketones, incorporating biologically active segments including β-lactam, highlighting their antimicrobial activity. This work underscores the potential of sulfonamido compounds in developing new antimicrobials (Fadel & Al-Azzawi, 2021).
Potential Applications
Research on chlorosulfonation of N-benzyl carboxamides has opened pathways for the synthesis of derivatives with potential applications in fungicides, insecticides, and herbicides, indicating the versatility of sulfonamide derivatives in agricultural sciences (Cremlyn, Ellis, & Pinney, 1989).
Studies on pincer-type complexes derived from picolinylamides functionalized with amino acids bear implications for the development of novel cytotoxic agents, showing the relevance of chlorophenylsulfonyl compounds in medicinal chemistry and oncology research (Churusova et al., 2017).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-cyclopentylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-11-5-7-13(8-6-11)22(20,21)14-9-18(10-14)15(19)17-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBITSAHYMJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide |
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